(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
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Overview
Description
The compound (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[108003,1004,8014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and other functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving dienes and dienophiles.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Oxidation: Oxidation of specific carbon atoms to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for studying hydrogen bonding and molecular recognition processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one: Similar in structure but with variations in functional groups.
This compound: Differing in the position of hydroxyl groups or other substituents.
Uniqueness
The uniqueness of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[108003,1004,8014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one lies in its specific arrangement of functional groups and its pentacyclic structure
Properties
CAS No. |
55256-56-9 |
---|---|
Molecular Formula |
C17H10O7 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C17H10O7/c18-7-2-1-3-8-11(7)14(19)12-9(23-8)6-10-13(15(12)20)17(21)4-5-22-16(17)24-10/h1-6,16,18,20-21H/t16-,17-/m1/s1 |
InChI Key |
HNNJFXGWJORXCI-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC3=CC4=C(C(=C3C2=O)O)[C@@]5(C=CO[C@@H]5O4)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC4=C(C(=C3C2=O)O)C5(C=COC5O4)O)O |
Origin of Product |
United States |
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